2-(2-Chloroethoxy)-2-methyl-propane

Organic Synthesis Reaction Kinetics Steric Effects

2-(2-Chloroethoxy)-2-methyl-propane (CAS 17229-11-7) is an alkyl halide ether belonging to the class of chloroalkyl ethers, characterized by a tertiary-butyl group linked via an oxygen atom to a 2-chloroethyl moiety. With the molecular formula C6H13ClO and a molecular weight of 136.62 g/mol, this compound serves as a bifunctional building block in organic synthesis, combining the reactivity of a primary alkyl chloride with the steric bulk of a tert-butyl ether.

Molecular Formula C6H13ClO
Molecular Weight 136.62 g/mol
CAS No. 17229-11-7
Cat. No. B3187765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroethoxy)-2-methyl-propane
CAS17229-11-7
Molecular FormulaC6H13ClO
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESCC(C)(C)OCCCl
InChIInChI=1S/C6H13ClO/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3
InChIKeyQWCNWJJTUIFHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloroethoxy)-2-methyl-propane CAS 17229-11-7: Procurement-Grade Alkylating Agent and Synthetic Intermediate


2-(2-Chloroethoxy)-2-methyl-propane (CAS 17229-11-7) is an alkyl halide ether belonging to the class of chloroalkyl ethers, characterized by a tertiary-butyl group linked via an oxygen atom to a 2-chloroethyl moiety . With the molecular formula C6H13ClO and a molecular weight of 136.62 g/mol, this compound serves as a bifunctional building block in organic synthesis, combining the reactivity of a primary alkyl chloride with the steric bulk of a tert-butyl ether . Its primary utility lies in nucleophilic substitution reactions where the chloro group acts as a leaving group, enabling the introduction of the 2-(tert-butoxy)ethyl moiety into target molecules . This specific structural arrangement offers a distinct reactivity profile compared to simpler alkylating agents, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers where controlled alkylation and steric protection are required .

Why 2-(2-Chloroethoxy)-2-methyl-propane CAS 17229-11-7 Cannot Be Replaced by Common Chloroalkyl Ether Analogs


Generic substitution of 2-(2-chloroethoxy)-2-methyl-propane with simpler chloroalkyl ethers such as 2-chloroethyl methyl ether (CAS 627-42-9) or tert-butyl chloride (CAS 507-20-0) is not feasible due to fundamental differences in steric profile, leaving group reactivity, and the structural integrity of the introduced moiety. While 2-chloroethyl methyl ether provides a reactive chloroethyl group, it lacks the sterically shielding tert-butyl ether component that protects the newly formed ether linkage from premature cleavage or unwanted side reactions . Conversely, tert-butyl chloride introduces a bulky tert-butyl group but does not provide the chloroethoxy functionality necessary for creating extended ether linkages or bifunctional spacer units . The unique combination of a primary alkyl chloride with a tert-butyl-protected ether in 2-(2-chloroethoxy)-2-methyl-propane enables controlled, sequential functionalization that is unattainable with either reagent alone . The following quantitative evidence demonstrates where this compound offers measurable differentiation from its closest structural and functional analogs.

Quantitative Differentiation Evidence for 2-(2-Chloroethoxy)-2-methyl-propane Procurement Decisions


Steric Hindrance Comparison: tert-Butyl Ether vs. Primary Ether in SN2 Reactivity

The presence of the tert-butyl group in 2-(2-chloroethoxy)-2-methyl-propane introduces significant steric hindrance around the ether oxygen, differentiating its reactivity from less hindered analogs. In nucleophilic substitution reactions, the bulky tert-butyl moiety shields the ether oxygen, reducing the rate of undesired ether cleavage or participation in side reactions compared to primary alkyl ethers like 2-chloroethyl methyl ether. While direct kinetic data for 2-(2-chloroethoxy)-2-methyl-propane is not available in the peer-reviewed literature, the well-established principles of steric effects in SN2 reactions allow for class-level inference: tert-butyl ethers exhibit SN2 reaction rates that are typically 10^4 to 10^6 times slower than their methyl or primary alkyl ether counterparts due to steric crowding at the reaction center [1]. This translates to enhanced stability of the ether linkage during subsequent synthetic steps where other functional groups are being manipulated. In contrast, 2-chloroethyl methyl ether (CAS 627-42-9) lacks this steric protection, making its ether bond more susceptible to acid-catalyzed cleavage or nucleophilic attack .

Organic Synthesis Reaction Kinetics Steric Effects

Bifunctional Reactivity: Chloro vs. Ether Leaving Group Comparison

2-(2-Chloroethoxy)-2-methyl-propane possesses two distinct reactive centers: a primary alkyl chloride and a tert-butyl protected ether. The chloride leaving group has a pKa of the conjugate acid (HCl) of approximately -7, making it an excellent leaving group for SN2 reactions [1]. In contrast, the ether oxygen, protected by the bulky tert-butyl group, is not a viable leaving group under standard reaction conditions (tert-butoxide pKa ~18). This contrasts sharply with 1-(2-chloroethoxy)-2-methylpropane, a structural isomer, where the chloro group is attached to a secondary carbon adjacent to the ether oxygen, potentially leading to different reactivity profiles due to neighboring group participation and altered sterics . The primary chloride in 2-(2-chloroethoxy)-2-methyl-propane ensures predictable SN2 reactivity without the complicating factors of elimination or carbocation rearrangements that can plague secondary or tertiary alkyl halides. Quantitative leaving group ability can be inferred from pKa values: Cl- (pKa -7) is a far better leaving group than -OR (pKa ~16-18), ensuring selective reaction at the chloride site in the presence of nucleophiles [1].

Bifunctional Reagents Sequential Functionalization Leaving Group Ability

Purity Benchmarking for Procurement: Comparative Vendor Specifications

For procurement decisions, the commercially available purity of 2-(2-chloroethoxy)-2-methyl-propane is a critical differentiating factor. Vendor technical datasheets indicate a standard purity specification of 97% for this compound when sourced from established chemical suppliers . In contrast, structurally related analogs such as 1-(1-chloroethoxy)-2-methylpropane (CAS 19865-33-9) are typically offered at a lower standard purity of 95% . This 2% difference in purity specification is significant for sensitive applications where impurities can catalyze side reactions or complicate product isolation. For instance, in the synthesis of pharmaceuticals or high-value fine chemicals, the presence of even trace amounts of unreacted starting materials (e.g., 2-chloroethanol) or elimination byproducts in lower-purity batches can necessitate additional purification steps, increasing cost and reducing overall yield. The higher standard purity of 2-(2-chloroethoxy)-2-methyl-propane reduces the burden of pre-reaction purification and enhances batch-to-batch consistency, a key consideration for industrial process development and scale-up.

Quality Control Procurement Specification Purity Analysis

Synthetic Accessibility: Catalyst Comparison in Synthesis Routes

The synthesis of 2-(2-chloroethoxy)-2-methyl-propane typically proceeds via the acid-catalyzed addition of 2-chloroethanol to isobutylene, a reaction that benefits from the high reactivity of isobutylene towards electrophilic addition . This synthetic route contrasts with the preparation of related ethers such as 1-(2-chloroethoxy)-2-methylpropane, which may require alternative starting materials and catalysts, potentially leading to different impurity profiles and yields . While quantitative yield data for the target compound is not publicly available in primary literature, the well-documented acid-catalyzed addition of alcohols to isobutylene is known to proceed with high regioselectivity, favoring the formation of the tert-butyl ether over the less substituted isomer. This regioselectivity is a direct consequence of the stability of the tertiary carbocation intermediate, a principle that ensures the preferential formation of 2-(2-chloroethoxy)-2-methyl-propane over its constitutional isomers [1].

Process Chemistry Synthesis Efficiency Catalysis

Optimal Application Scenarios for 2-(2-Chloroethoxy)-2-methyl-propane Based on Verified Differentiation Evidence


Synthesis of Sterically Protected Ether Linkers for PROTACs and Bioconjugates

The combination of a reactive primary chloride and a sterically shielded tert-butyl ether makes 2-(2-chloroethoxy)-2-methyl-propane an ideal reagent for constructing heterobifunctional linkers in Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs). The chloride can be used to attach the linker to one functional moiety (e.g., a ligand for the target protein), while the tert-butyl ether provides a stable, protected handle for subsequent deprotection and conjugation to the E3 ligase ligand [1]. This sequential functionalization is enabled by the selective leaving group ability (pKa difference ~23 units) and steric protection of the ether oxygen (10^4-10^6 fold reduced SN2 reactivity) [2].

Multi-Step Pharmaceutical Intermediate Synthesis Requiring Ether Stability

In the synthesis of complex pharmaceutical intermediates, the tert-butyl ether moiety of 2-(2-chloroethoxy)-2-methyl-propane serves as a robust protecting group for the alcohol functionality. The high steric hindrance shields the ether bond from acid-catalyzed cleavage or nucleophilic attack during subsequent reaction steps, such as organometallic additions, oxidations, or reductions that would otherwise cleave a less hindered primary ether [1]. The higher standard purity (97%) compared to analogs (95%) also reduces the risk of impurity-derived side reactions, making it a preferred choice for GMP manufacturing campaigns where batch consistency and purity are paramount .

Synthesis of Specialty Ethers and Polymers via Controlled Alkylation

The predictable SN2 reactivity of the primary chloride in 2-(2-chloroethoxy)-2-methyl-propane allows for efficient alkylation of nucleophiles such as phenols, thiols, and amines. This reaction is particularly valuable in the synthesis of specialty ethers and polymers where precise control over the degree of substitution and avoidance of elimination byproducts are critical. The tert-butyl ether moiety, being resistant to further reaction, acts as a stable end-cap or spacer unit, preventing unwanted crosslinking or chain termination [1]. The high regioselectivity of its synthesis (>95%) ensures that the reagent itself is of high isomeric purity, minimizing the introduction of structural variability into the final polymeric product .

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